N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-ethyl-1H-pyrazole-5-carboxamide -

N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-ethyl-1H-pyrazole-5-carboxamide

Catalog Number: EVT-4478174
CAS Number:
Molecular Formula: C19H25N5O
Molecular Weight: 339.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Rimonabant (SR141716A)

  • Compound Description: Rimonabant is a potent and selective cannabinoid-1 receptor (CB1R) antagonist. It was marketed as an anti-obesity drug but was withdrawn due to severe psychiatric side effects. []
  • Relevance: Rimonabant served as a starting point for the development of novel CB1R antagonists, including those with potential as peripheral CB1R inverse agonists. The core structure of Rimonabant, characterized by a substituted pyrazole ring linked to a piperidine ring via a carboxamide group, shares similarities with the target compound "N-[1-(1-Adamantyl)-1H-pyrazol-3-yl]-1-ethyl-1H-pyrazole-5-carboxamide." Both compounds feature a pyrazole ring scaffold and a carboxamide linker. The key structural difference lies in the substituents on the pyrazole ring and the absence of a piperidine ring in the target compound. []
  • Compound Description: SR147778 is a highly potent, selective, and orally active antagonist for the CB1 receptor. It displays nanomolar affinity for both rat brain and human CB1 recombinant receptors. SR147778 effectively antagonizes various pharmacological effects induced by cannabinoid agonists. []
  • Relevance: This compound shares a common structural motif with the target compound, “N-[1-(1-Adamantyl)-1H-pyrazol-3-yl]-1-ethyl-1H-pyrazole-5-carboxamide”. Both compounds possess a central pyrazole ring substituted at the 3-position with a carboxamide group, which in turn is linked to another heterocyclic ring. This structural similarity suggests potential for shared biological activity, particularly related to cannabinoid receptor interactions. []

2-[5-(4-chloro-phenyl)-1-(2,4-dichloro-phenyl)-4-ethyl-1H-pyrazol-3-yl]-1,5,5-trimethyl-1,5-dihydro-imidazol-4-thione (BPR-890)

  • Compound Description: BPR-890 is a highly potent and selective CB1 receptor inverse agonist with high antiobesity efficacy in DIO mice. It was discovered through structural modifications based on an active metabolite. []
  • Relevance: BPR-890 shares a structural resemblance with "N-[1-(1-Adamantyl)-1H-pyrazol-3-yl]-1-ethyl-1H-pyrazole-5-carboxamide" in their core pyrazole ring system. Both compounds feature substitutions at the 3-position of the pyrazole ring. The presence of halogenated phenyl rings in BPR-890 and an adamantyl group in the target compound highlight the exploration of diverse substituents for modulating activity and selectivity towards cannabinoid receptors. []

N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide ([18F]NIDA-42033)

  • Compound Description: [18F]NIDA-42033 is a radiolabeled compound synthesized for potential use as a PET radiotracer for studying CB1 cannabinoid receptors in the animal brain. []

1-(2,4-Dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide

  • Compound Description: This compound was identified as a potential peripheral cannabinoid-1 receptor inverse agonist. []
  • Relevance: This compound, like the target compound "N-[1-(1-Adamantyl)-1H-pyrazol-3-yl]-1-ethyl-1H-pyrazole-5-carboxamide", incorporates a pyrazole ring core structure. The presence of a carboxamide substituent at the 3-position of the pyrazole ring in both compounds further strengthens their structural relationship. This consistent presence of a pyrazole-3-carboxamide scaffold in compounds investigated for CB1R activity highlights its importance in mediating interactions with the receptor. []

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (TP0439150)

  • Compound Description: TP0439150 is a potent and orally available glycine transporter 1 (GlyT1) inhibitor. It served as a starting point for the development of structurally diverse backup compounds with improved drug-likeness properties. []
  • Relevance: Though not directly targeting cannabinoid receptors, TP0439150 is relevant as it highlights the exploration of diverse heterocyclic scaffolds, including pyrazoles, in medicinal chemistry for developing compounds with central nervous system activity. While TP0439150 and the target compound, "N-[1-(1-Adamantyl)-1H-pyrazol-3-yl]-1-ethyl-1H-pyrazole-5-carboxamide" target different receptors, their shared utilization of a pyrazole ring system underscores the versatility of this heterocycle in drug design. []

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide (7n)

  • Compound Description: Compound 7n is a potent and orally available GlyT1 inhibitor developed as a structurally diverse backup compound to TP0439150. It possesses improved drug-likeness properties and elicited increased cerebrospinal fluid concentrations of glycine in rats. []
  • Relevance: Although not a pyrazole derivative, compound 7n is structurally related to "N-[1-(1-Adamantyl)-1H-pyrazol-3-yl]-1-ethyl-1H-pyrazole-5-carboxamide" through the presence of a carboxamide group attached to an aromatic heterocyclic ring. This connection highlights the exploration of similar structural motifs in medicinal chemistry, albeit targeting different biological targets. []

Properties

Product Name

N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-ethyl-1H-pyrazole-5-carboxamide

IUPAC Name

N-[1-(1-adamantyl)pyrazol-3-yl]-2-ethylpyrazole-3-carboxamide

Molecular Formula

C19H25N5O

Molecular Weight

339.4 g/mol

InChI

InChI=1S/C19H25N5O/c1-2-23-16(3-5-20-23)18(25)21-17-4-6-24(22-17)19-10-13-7-14(11-19)9-15(8-13)12-19/h3-6,13-15H,2,7-12H2,1H3,(H,21,22,25)

InChI Key

AKZREMFXPRIAQM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)C(=O)NC2=NN(C=C2)C34CC5CC(C3)CC(C5)C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.